2-Chloromethyl-3,5-dimethylpyridin-4-ol
Description
2-Chloromethyl-3,5-dimethylpyridin-4-ol (CAS RN: 220771-03-9) is an aromatic heterocyclic compound with the molecular formula C₈H₁₀ClNO and a molecular weight of 171.62 g/mol . It features a pyridine ring substituted with a chloromethyl group at position 2, methyl groups at positions 3 and 5, and a hydroxyl group at position 2. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals and agrochemicals due to its reactive chloromethyl group and polar hydroxyl functionality .
Properties
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPGXVIDGBHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS RN: 86604-75-3)
- Molecular Formula: C₉H₁₂ClNO·ClH
- Molecular Weight : 222.11 g/mol .
- Key Differences :
- Substitution at position 4: Methoxy (-OCH₃) replaces the hydroxyl (-OH) group.
- Exists as a hydrochloride salt , enhancing solubility in polar solvents.
- Applications : Intermediate in the synthesis of omeprazole , a proton pump inhibitor .
- Reactivity : The methoxy group reduces polarity compared to the hydroxyl group, increasing lipophilicity and altering pharmacokinetic properties in drug formulations .
- Safety : Demonstrates moderate skin irritation (in vivo score: 2.7) .
2-Chloromethyl-3,5-dimethyl-4-trifluoroethyl pyridine (CAS RN: 256642-27-0)
- Molecular Formula: Not explicitly provided, but the structure includes a trifluoroethoxy (-OCF₂CF₃) group at position 3.
- Key Differences :
- Position 4 substitution: Trifluoroethoxy group introduces strong electron-withdrawing effects and steric bulk.
- Reactivity : The trifluoroethoxy group enhances electrophilicity at the chloromethyl site, favoring nucleophilic substitution reactions in specialized syntheses .
- Applications : Likely used in fluorinated drug candidates or agrochemicals requiring enhanced metabolic stability .
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- Key Differences :
- Substitution at position 2: Hydroxymethyl (-CH₂OH) replaces chloromethyl (-CH₂Cl).
Comparative Data Table
Structural and Functional Insights
- Position 4 Substitution :
- Hydroxyl (-OH) : Enhances polarity and hydrogen-bonding capacity, favoring aqueous-phase reactions .
- Methoxy (-OCH₃) : Balances lipophilicity and stability, critical for drug intermediates .
- Trifluoroethoxy (-OCF₂CF₃) : Introduces metabolic resistance and electron-withdrawing effects for electrophilic reactions .
- Chloromethyl Reactivity : All analogs retain the reactive chloromethyl group, enabling alkylation or cross-coupling in synthesis .
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